Cas no 2118569-64-3 (1-{4-(morpholin-4-yl)methylphenyl}cyclopropane-1-carbonitrile)

1-{4-(morpholin-4-yl)methylphenyl}cyclopropane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-{4-(morpholin-4-yl)methylphenyl}cyclopropane-1-carbonitrile
- 1-{4-[(morpholin-4-yl)methyl]phenyl}cyclopropane-1-carbonitrile
- 2118569-64-3
- EN300-1786328
-
- インチ: 1S/C15H18N2O/c16-12-15(5-6-15)14-3-1-13(2-4-14)11-17-7-9-18-10-8-17/h1-4H,5-11H2
- InChIKey: QFTHMNOHIPPDEJ-UHFFFAOYSA-N
- ほほえんだ: O1CCN(CC1)CC1C=CC(=CC=1)C1(C#N)CC1
計算された属性
- せいみつぶんしりょう: 242.141913202g/mol
- どういたいしつりょう: 242.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
1-{4-(morpholin-4-yl)methylphenyl}cyclopropane-1-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1786328-10.0g |
1-{4-[(morpholin-4-yl)methyl]phenyl}cyclopropane-1-carbonitrile |
2118569-64-3 | 10g |
$4052.0 | 2023-06-02 | ||
Enamine | EN300-1786328-0.25g |
1-{4-[(morpholin-4-yl)methyl]phenyl}cyclopropane-1-carbonitrile |
2118569-64-3 | 0.25g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1786328-5.0g |
1-{4-[(morpholin-4-yl)methyl]phenyl}cyclopropane-1-carbonitrile |
2118569-64-3 | 5g |
$2732.0 | 2023-06-02 | ||
Enamine | EN300-1786328-10g |
1-{4-[(morpholin-4-yl)methyl]phenyl}cyclopropane-1-carbonitrile |
2118569-64-3 | 10g |
$4052.0 | 2023-09-19 | ||
Enamine | EN300-1786328-0.1g |
1-{4-[(morpholin-4-yl)methyl]phenyl}cyclopropane-1-carbonitrile |
2118569-64-3 | 0.1g |
$829.0 | 2023-09-19 | ||
Enamine | EN300-1786328-0.5g |
1-{4-[(morpholin-4-yl)methyl]phenyl}cyclopropane-1-carbonitrile |
2118569-64-3 | 0.5g |
$905.0 | 2023-09-19 | ||
Enamine | EN300-1786328-0.05g |
1-{4-[(morpholin-4-yl)methyl]phenyl}cyclopropane-1-carbonitrile |
2118569-64-3 | 0.05g |
$792.0 | 2023-09-19 | ||
Enamine | EN300-1786328-1.0g |
1-{4-[(morpholin-4-yl)methyl]phenyl}cyclopropane-1-carbonitrile |
2118569-64-3 | 1g |
$943.0 | 2023-06-02 | ||
Enamine | EN300-1786328-2.5g |
1-{4-[(morpholin-4-yl)methyl]phenyl}cyclopropane-1-carbonitrile |
2118569-64-3 | 2.5g |
$1848.0 | 2023-09-19 | ||
Enamine | EN300-1786328-5g |
1-{4-[(morpholin-4-yl)methyl]phenyl}cyclopropane-1-carbonitrile |
2118569-64-3 | 5g |
$2732.0 | 2023-09-19 |
1-{4-(morpholin-4-yl)methylphenyl}cyclopropane-1-carbonitrile 関連文献
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
1-{4-(morpholin-4-yl)methylphenyl}cyclopropane-1-carbonitrileに関する追加情報
Introduction to 1-{4-(morpholin-4-yl)methylphenyl}cyclopropane-1-carbonitrile (CAS No. 2118569-64-3)
The compound 1-{4-(morpholin-4-yl)methylphenyl}cyclopropane-1-carbonitrile (CAS No. 2118569-64-3) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design of novel bioactive molecules. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of a cyclopropane moiety and a morpholine substituent in its molecular structure imparts distinct chemical and pharmacological properties, making it a promising candidate for further investigation.
Structurally, the molecule consists of a cyclopropane ring linked to a phenyl group, which is further substituted with a morpholin-4-ylmethyl moiety. The carbonitrile functional group at the terminal position enhances its reactivity and potential for further derivatization. This combination of structural features suggests that the compound may exhibit favorable interactions with biological targets, particularly enzymes and receptors involved in disease pathways.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. The cyclopropane scaffold is known for its ability to induce conformational constraints in molecules, which can improve binding affinity and selectivity. Additionally, the morpholine group is frequently incorporated into drug candidates due to its favorable pharmacokinetic properties and ability to modulate biological activity.
Current research in medicinal chemistry has highlighted the importance of rational drug design, where structural modifications are guided by computational modeling and biological assays. The compound 1-{4-(morpholin-4-yl)methylphenyl}cyclopropane-1-carbonitrile exemplifies this approach, as its design integrates insights from previous studies on similar scaffolds. For instance, analogs containing cyclopropane rings have shown promise in inhibiting kinases and other enzymes overexpressed in tumor cells.
The carbonitrile group in this molecule not only contributes to its overall functionality but also serves as a handle for further chemical manipulation. This allows chemists to explore various derivatives through techniques such as hydrolysis or reduction, potentially leading to compounds with enhanced efficacy or reduced toxicity. Such flexibility is crucial in the iterative process of drug development, where multiple iterations are often required to optimize a lead compound.
One of the most compelling aspects of this compound is its potential application in modulating pathways associated with human diseases. For example, studies have demonstrated that cyclopropane-containing molecules can interact with specific protein targets by inducing steric hindrance or altering electronic distributions. The morpholine substituent further enhances this potential by providing a hydrogen-bonding moiety that can interact with polar residues in biological macromolecules.
Recent advancements in spectroscopic techniques and crystallography have enabled researchers to obtain high-resolution structures of protein-ligand complexes. These structural insights are invaluable for understanding how small molecules like 1-{4-(morpholin-4-yl)methylphenyl}cyclopropane-1-carbonitrile bind to their targets and for designing next-generation inhibitors with improved properties. Such structural information can guide modifications aimed at increasing potency, selectivity, and bioavailability.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include the formation of the cyclopropane ring followed by functionalization at the phenyl ring and introduction of the morpholine substituent. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to streamline these processes and improve efficiency.
In conclusion, 1-{4-(morpholin-4-yl)methylphenyl}cyclopropane-1-carbonitrile (CAS No. 2118569-64-3) represents a promising lead compound with significant potential in pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in the discovery and development of new therapeutics.
2118569-64-3 (1-{4-(morpholin-4-yl)methylphenyl}cyclopropane-1-carbonitrile) 関連製品
- 2034527-97-2(N-(2-methylphenyl)-1,1-dioxo-7-phenyl-1lambda6,4-thiazepane-4-carboxamide)
- 1542105-50-9(3-amino-1-(3-cyclopropylphenyl)propan-1-ol)
- 1421482-68-9(N-(furan-3-yl)methyl-N-(2-methoxyethyl)-2-phenoxypropanamide)
- 77366-70-2(6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid)
- 1042154-36-8(N2,N4-Dimethyl-3-nitropyridine-2,4-diamine)
- 942883-78-5(2-2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 2171713-99-6(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{2-(1-methylcyclopropyl)ethylcarbamoyl}butanoic acid)
- 1805316-60-2(Ethyl 5-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-carboxylate)
- 2877654-58-3(4-[4-(3-fluoropyridin-2-yl)piperazin-1-yl]-2-(piperidin-1-yl)pyrimidine)
- 2567502-37-6(7-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thieno2,3-bpyrazine-6-carboxylic acid)



